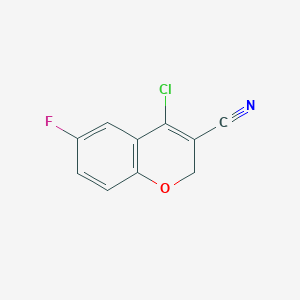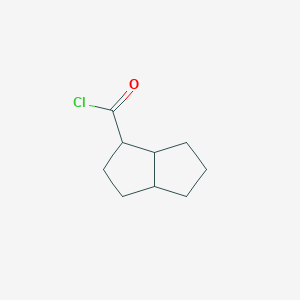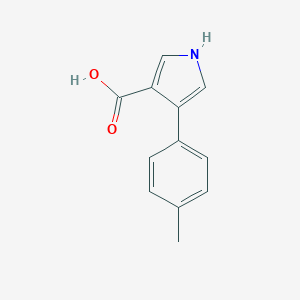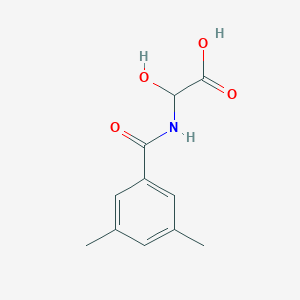![molecular formula C7H9NO4S B071138 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-53-1](/img/structure/B71138.png)
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, commonly known as 'ATB-1', is a synthetic compound with a unique chemical structure. It is a bicyclic amino acid that is structurally similar to glutamate and is a potent agonist of the excitatory amino acid transporter subtype 3 (EAAT3). ATB-1 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
ATB-1 acts as a competitive inhibitor of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate concentration has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength over time. This mechanism of action has been implicated in the potential therapeutic effects of ATB-1 in the treatment of various neurological disorders.
生化学的および生理学的効果
ATB-1 has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is thought to be responsible for its potential therapeutic effects in the treatment of various neurological disorders. Additionally, ATB-1 has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes, including mood regulation and attention.
実験室実験の利点と制限
One of the main advantages of ATB-1 for lab experiments is its specificity for (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid. This allows for the selective modulation of glutamate signaling in the brain without affecting other glutamate transporters or receptors. Additionally, ATB-1 has been shown to be stable in vitro, which makes it an ideal compound for use in various lab experiments.
One limitation of ATB-1 for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications. Additionally, ATB-1 has been shown to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on ATB-1. One potential direction is the development of more potent and selective (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid agonists. Additionally, further research is needed to elucidate the exact mechanisms of action of ATB-1 and its potential therapeutic applications in the treatment of various neurological disorders. Finally, the development of more effective delivery methods for ATB-1 may increase its potential as a therapeutic agent.
合成法
ATB-1 can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of L-cysteine with 2-bromoacetaldehyde diethyl acetal to form a cyclic intermediate. This intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin to form the bicyclic structure of ATB-1. The final step involves the hydrolysis of the diethyl acetal group to form the carboxylic acid groups.
科学的研究の応用
ATB-1 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent agonist of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which is a glutamate transporter that is primarily expressed in the brain. (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is responsible for regulating the extracellular concentration of glutamate, which is a crucial neurotransmitter involved in various physiological processes, including learning and memory.
特性
CAS番号 |
191471-53-1 |
|---|---|
製品名 |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
分子式 |
C7H9NO4S |
分子量 |
203.22 g/mol |
IUPAC名 |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 |
InChIキー |
QBHIOYZCUZBIEN-MDASVERJSA-N |
異性体SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N |
SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
正規SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
同義語 |
2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 389795 LY-389795 LY389795 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



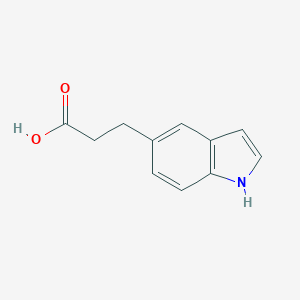
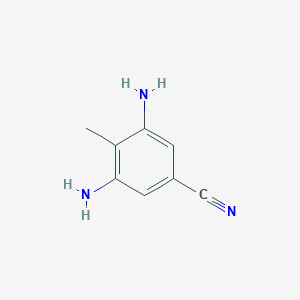
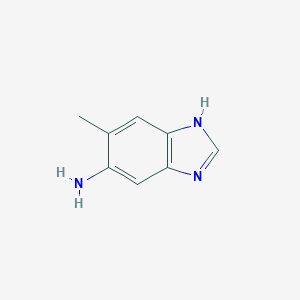
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
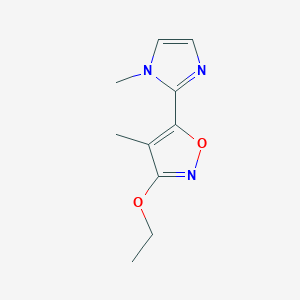
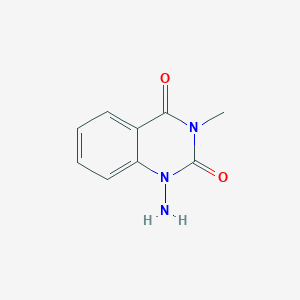
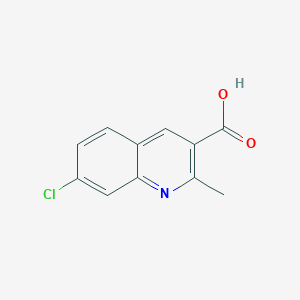
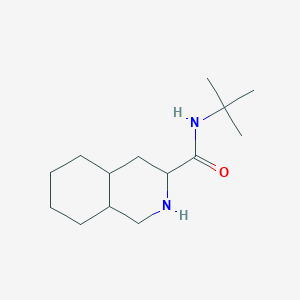
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
